molecular formula C14H17ClN2O2 B217146 2-Fluorovitamin D3 CAS No. 103638-37-5

2-Fluorovitamin D3

Cat. No.: B217146
CAS No.: 103638-37-5
M. Wt: 402.6 g/mol
InChI Key: BRKJGWLWZNQAQB-HUEPGBSESA-N
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Description

2-Fluorovitamin D3 is a fluorinated analogue of vitamin D3, where a fluorine atom is introduced into the vitamin D3 skeletonFluorine is known for its high electronegativity and small atomic radius, which can significantly influence the behavior of the molecule in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorovitamin D3 involves regio- and stereo-selective fluorination of the vitamin D3 side-chain. One efficient method employs electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) and CD-ring imides with an Evans chiral auxiliary. This method allows for the selective introduction of fluorine at specific positions on the vitamin D3 side-chain .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes as laboratory methods but on a larger scale. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorovitamin D3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound, which can exhibit different biological activities .

Scientific Research Applications

2-Fluorovitamin D3 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the effects of fluorine substitution on the chemical properties of vitamin D3 analogues.

    Biology: Investigated for its potential to modulate biological pathways differently from non-fluorinated vitamin D3.

    Medicine: Explored for its potential therapeutic applications, including enhanced binding affinity to the vitamin D receptor and improved metabolic stability.

    Industry: Utilized in the development of new drugs and agricultural chemicals due to its unique properties

Mechanism of Action

The mechanism of action of 2-Fluorovitamin D3 involves its interaction with the vitamin D receptor. The fluorine atom enhances the binding affinity of the compound to the receptor, potentially leading to increased biological activity. The compound undergoes metabolic activation similar to vitamin D3, involving hydroxylation steps catalyzed by cytochrome P450 enzymes .

Comparison with Similar Compounds

    Vitamin D3 (Cholecalciferol): The non-fluorinated parent compound.

    1α,25-Dihydroxyvitamin D3: The hormonally active form of vitamin D3.

    25-Hydroxyvitamin D3: A major circulating form of vitamin D3.

Comparison: 2-Fluorovitamin D3 is unique due to the presence of the fluorine atom, which alters its chemical and biological properties. Compared to non-fluorinated analogues, this compound exhibits enhanced stability, binding affinity, and potentially different metabolic pathways .

Properties

IUPAC Name

(1S,2S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-fluoro-4-methylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43FO/c1-18(2)8-6-9-19(3)23-13-14-24-21(10-7-15-27(23,24)5)11-12-22-17-26(29)25(28)16-20(22)4/h11-12,18-19,23-26,29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKJGWLWZNQAQB-HUEPGBSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(C(CC3=C)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H]([C@H](CC3=C)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103638-37-5
Record name 2-Fluorovitamin D3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103638375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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